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N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromene core, the introduction of the benzyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C23H23NO5S
- Molecular Weight : 425.5 g/mol
The compound features a chromene backbone, which is often associated with various pharmacological properties due to its fused ring system. The presence of the tetrahydrothiophen moiety and multiple functional groups enhances its potential interactions with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by fitting into their active sites, thereby modulating their activity. This includes potential interactions with monoamine oxidase (MAO) and cholinesterase enzymes, which are crucial in neurotransmitter metabolism and signaling pathways.
- Cellular Signaling Modulation : The diverse functional groups in the compound allow it to participate in various biochemical pathways, influencing cellular processes such as apoptosis and proliferation.
Anticancer Activity
Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of N-benzyl compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell growth:
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-benzyl derivative 1 | HT29 (Colon cancer) | 15.2 |
N-benzyl derivative 2 | DU145 (Prostate cancer) | 12.7 |
These findings suggest that this compound may also exhibit similar anticancer properties through its structural analogs.
Neuroprotective Effects
Research has shown that compounds with similar structures can inhibit MAO-A and MAO-B activities, which are implicated in neurodegenerative diseases. For example:
Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
---|---|---|
Compound A | 70% at 100 µM | 65% at 100 µM |
Compound B | 75% at 100 µM | 68% at 100 µM |
These results highlight the potential of this compound as a neuroprotective agent.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of various N-benzyl derivatives on human colon cancer cells. The study demonstrated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Study on Cholinesterase Inhibition
Another study focused on the inhibitory effects of N-benzyl derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that specific compounds exhibited selective inhibition of BChE, which could have implications for treating Alzheimer's disease.
Properties
Molecular Formula |
C21H19NO5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H19NO5S/c23-18-12-20(27-19-9-5-4-8-17(18)19)21(24)22(13-15-6-2-1-3-7-15)16-10-11-28(25,26)14-16/h1-9,12,16H,10-11,13-14H2 |
InChI Key |
XZLCDKKXRPUILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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